molecular formula C21H17ClN4O4 B2500277 methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate CAS No. 1105236-51-8

methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate

Cat. No. B2500277
CAS RN: 1105236-51-8
M. Wt: 424.84
InChI Key: KUQCVHAXIGBSLA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that appears to be related to a class of heterocyclic compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods discussed can provide insights into its characteristics.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of intermediates with various halocarbonyl compounds. For instance, the synthesis of 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines is achieved by reacting an intermediate with α-halocarbonyl compounds, such as diethyl 2-bromomalonate, phenacyl bromide, and chloroacetone . This suggests that the synthesis of the compound may also involve similar halocarbonyl reagents and a multi-step process including cyclocondensation and subsequent reactions to introduce the cyclopropyl and chlorophenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would likely be used to confirm the structure of the compound . Additionally, X-ray diffraction studies have been used to confirm the structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which shares some structural features with the target compound . The presence of intramolecular hydrogen bonds and π-π interactions contribute to the stability of these molecules .

Chemical Reactions Analysis

The related heterocyclic compounds synthesized in the studies can undergo further chemical reactions to yield a variety of derivatives. For example, the amino ester compound can react with ethanolamine to afford a hydroxyethyl carboxamide derivative, and hydrazinolysis can yield an amino carbohydrazide . These reactions indicate the potential reactivity of the nitrogen-containing rings and the ester group in the target compound, which could be exploited to synthesize additional derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are not explicitly detailed in the provided papers. However, the antimicrobial activities of some compounds have been studied, suggesting potential pharmacological applications . The cytotoxicity and apoptosis induction in human leukemia cells by thiazolidinone derivatives containing a furan moiety indicate that the furan ring and the substituents on the heterocyclic core can significantly influence biological activity . This implies that the target compound may also possess interesting biological properties, which could be explored in future studies.

Scientific Research Applications

Metabolism and Biotransformation

Furametpyr, a related compound, undergoes extensive metabolism in rats, including N-demethylation, oxidation, and hydroxylation. These reactions are catalyzed by cytochrome P450 enzymes such as CYP1A1, 1A2, 2C19, and 3A4, indicating potential metabolic pathways for similar compounds in humans as well (Nagahori et al., 2000).

Chemical Synthesis and Structural Elucidation

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

Elaborate chemical synthesis processes have been developed to produce novel compounds like pyrazolo[3,4-d]pyrimidin-4-ones. These compounds, including fused pyrazolo-pyrimido-pyridazinone ring systems, are created using starting compounds like 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The synthesis involves various steps such as N-demethylation and oxidation processes (El-Tombary, 2013).

Pharmacological Investigations

Exploration of Antipyretic Agents

Research into novel pyrazolines like 3-methyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (MPCA) and 3-phenyl-5-hydroxy-5-trichloromethyl-4,5-dihydro-1H-pyrazole-1-carboxyamide (PPCA) has unveiled their potential as antipyretic agents. These studies emphasize the therapeutic potential of these compounds in managing fever and body temperature regulation (Souza et al., 2002).

properties

IUPAC Name

methyl 5-[[1-(3-chlorophenyl)-4-cyclopropyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4/c1-29-21(28)17-8-7-15(30-17)11-25-20(27)19-16(18(24-25)12-5-6-12)10-23-26(19)14-4-2-3-13(22)9-14/h2-4,7-10,12H,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQCVHAXIGBSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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